molecular formula C11H21N3O B13318745 4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol

4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol

Cat. No.: B13318745
M. Wt: 211.30 g/mol
InChI Key: MXLAMMLWLCTJDA-UHFFFAOYSA-N
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Description

4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol is a synthetic organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol typically involves the condensation of a pyrazole derivative with an appropriate amine and an alcohol. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 4-methyl-2-aminopentanol under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol is unique due to its specific structure, which combines a pyrazole ring with an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

4-methyl-2-[(2-methylpyrazol-3-yl)methylamino]pentan-1-ol

InChI

InChI=1S/C11H21N3O/c1-9(2)6-10(8-15)12-7-11-4-5-13-14(11)3/h4-5,9-10,12,15H,6-8H2,1-3H3

InChI Key

MXLAMMLWLCTJDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NCC1=CC=NN1C

Origin of Product

United States

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